The MET4 protein is classified as a transcriptional regulator within the broader category of proteins involved in metabolic control. It is part of a network that includes other proteins such as MET30, which modulates MET4 activity through ubiquitin-mediated degradation processes. This classification highlights its role in cellular responses to nutrient availability, particularly sulfur . The gene encoding MET4 is located on chromosome III of the S. cerevisiae genome, and its expression is tightly regulated by environmental cues .
The synthesis of MET4 can be achieved through various molecular biology techniques. One common method involves cloning the MET4 gene into expression vectors, which can then be introduced into host cells such as Escherichia coli for protein production. The typical procedure includes:
The MET4 protein has a complex structure characterized by multiple functional domains that facilitate its role as a transcription factor. Key structural features include:
Experimental data regarding its molecular weight, isoelectric point, and secondary structure can be derived from databases like the Saccharomyces Genome Database, which provides comprehensive annotations on protein properties .
MET4 participates in several biochemical reactions primarily related to sulfur metabolism. Its activation leads to the transcription of genes encoding enzymes that facilitate:
These reactions are crucial for maintaining cellular homeostasis regarding sulfur levels and ensuring adequate supply for amino acid production .
The mechanism of action for MET4 involves its binding to specific DNA sequences in the promoters of target genes, leading to their transcriptional activation. Upon sensing low sulfur levels, MET4 undergoes post-translational modifications that enhance its activity:
The physical properties of MET4 include:
Chemically, MET4 is sensitive to various environmental factors such as temperature and pH, which can influence its stability and function. For instance, changes in temperature may affect the folding and activity of this protein during synthesis .
MET4 has significant applications in various scientific fields:
MET4 is a master transcriptional activator governing sulfur metabolism in Saccharomyces cerevisiae. It coordinates the expression of >30 genes involved in sulfate assimilation, methionine biosynthesis, and glutathione production during sulfur scarcity [1] [4]. Cells lacking MET4 exhibit methionine auxotrophy due to an inability to uptake and assimilate inorganic sulfate [1] [6]. MET4 regulates two primary pathways:
A key regulatory mechanism involves sensing sulfur metabolites. Depletion of S-adenosylmethionine (SAM) triggers MET4 activation, while cysteine abundance signals repression via the SCF$^{Met30}$ ubiquitin ligase complex [4] [9]. Recent studies reveal MET4’s essential role in sulfur-starvation-induced autophagy, where it upregulates 44% of ATG genes (e.g., ATG8, ATG41) to sustain viability during prolonged sulfur limitation [8].
Table 1: Key Functional Domains of MET4 Protein
Domain/Region | Position | Function | Regulatory Mechanism |
---|---|---|---|
Leucine Zipper (bZIP) | C-terminal | Dimerization interface | Mediates interaction with DNA-binding cofactors |
Ubiquitination Site | K163 | Regulatory switch | Lys48-linked ubiquitin chain inhibits transcriptional activity without degradation |
Acidic/Basic Regions | Adjacent to bZIP | Transcriptional activation | Masked by ubiquitination under repressive conditions |
Nuclear Localization Signal | Multiple | Nuclear targeting | Constitutive; ensures nuclear presence regardless of activation state |
MET4 belongs to the basic leucine zipper (bZIP) family of transcriptional activators, characterized by:
Unlike canonical bZIP proteins, MET4 does not directly bind DNA. Instead, it relies on DNA-binding cofactors for promoter recruitment:
Structural analyses reveal that MET4’s leucine zipper forms coiled-coil interactions with Met28 and Cbf1. Lys48-linked ubiquitination at K163 induces conformational changes that sterically hinder MET4’s transactivation domain, illustrating a non-proteolytic regulatory function unique among yeast bZIP factors [9].
Table 2: MET4 Cofactors and Their DNA-Binding Specificities
Cofactor | Structural Class | Binding Site | Complex Role |
---|---|---|---|
Met31 | C₂H₂ zinc finger | AAACTGTGGC | Primary recruiter for sulfate assimilation genes |
Met32 | C₂H₂ zinc finger | AAACTGTGGC | Redundant with Met31 but dominant under stress; regulated by SCF$^{Met30}$ |
Cbf1 | bHLH | CACGTG | Recruits MET4 to promoters with E-box motifs; requires Met28 stabilization |
Met28 | Non-DNA-binding | RYAAT motif | Structural bridge between Cbf1 and MET4 |
MET4 orthologs exhibit lineage-specific conservation patterns across Ascomycota:
Comparative genomics of 14 Ascomycete fungi reveals that MET4 target promoters conserve cis-elements despite extensive sequence divergence in coding regions. For example:
Fungal phylogenomic analyses position MET4 within an ancient regulatory module originating before the Ascomycete-Basidiomycete split (>500 MYA), with lineage-specific expansions (e.g., MET31/32 paralogs in Saccharomycetes) fine-tuning sulfur responses [5] [7] [10].
Table 3: MET4 Orthologs in Fungal Lineages
Species | Ortholog | Identity to ScMET4 | Conserved Functions |
---|---|---|---|
Candida albicans | CaMET4 | 65% | Sulfate assimilation, methionine biosynthesis |
Kluyveromyces lactis | KlMET4 | 63% | Transcriptional response to sulfur limitation |
Aspergillus nidulans | MetR | 58% | Regulation of sulfur amino acid metabolism |
Schizosaccharomyces pombe | Pof1 | 41% | Targets Zip1 transcription factor; sulfur recycling |
Neurospora crassa | Scon2 | 39% | Cys3 regulation; cysteine biosynthesis |
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